(3-Trifluoromethylphenyl)methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

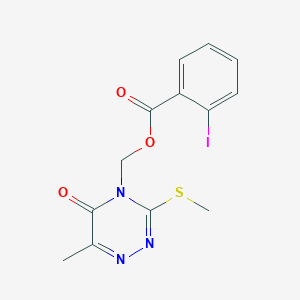

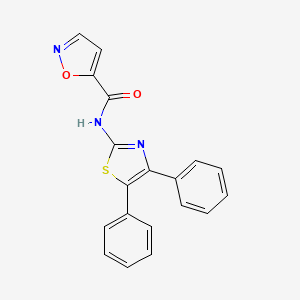

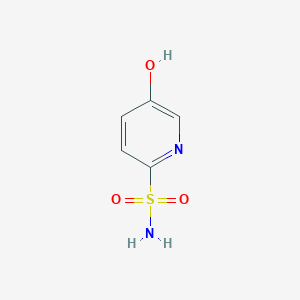

“(3-Trifluoromethylphenyl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C8H6F4O2S . It has an average mass of 242.191 Da and a mono-isotopic mass of 242.002457 Da .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F4O2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 242.19 . Further physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Electrophilic Addition to Unsaturated Substrates

One significant application of (3-trifluoromethylphenyl)methanesulfonyl fluoride is in the electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds. This process facilitates the synthesis of β-fluoroalkyl-methylthioethers, demonstrating the compound's utility in organic synthesis for introducing fluorine and sulfur functionalities into molecules (Haufe et al., 1988).

Enzyme Inhibition Studies

Methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, a key enzyme involved in neurotransmission. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, indicating potential applications in studying enzyme inhibition mechanisms and possibly in the design of novel inhibitors for therapeutic purposes (Kitz & Wilson, 1963).

Fluorination Techniques

The electrochemical fluorination of methanedisulfonyl fluoride to produce difluoromethanedisulfonyl fluoride demonstrates the utility of this compound in generating precursors for difluoromethane disulfonic acid. This highlights its role in the synthesis of complex fluorinated compounds, which are valuable in various chemical industries, including pharmaceuticals and agrochemicals (Klink et al., 1986).

Novel Synthesis Routes

The compound serves as a precursor in novel synthesis routes, such as the production of vinyl fluorides via the Horner-Wittig reaction. This application underscores its importance in developing methodologies for the introduction of fluorine atoms into organic molecules, a critical step in the synthesis of many pharmaceutical and agrochemical products (McCarthy et al., 1990).

Ionic Liquid Applications

Research on ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate demonstrates the relevance of this compound derivatives in green chemistry. These ionic liquids serve as efficient and reusable media in esterification reactions, highlighting the potential environmental benefits of using fluorinated compounds in sustainable chemical processes (Brinchi et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Biochemical Pathways

The biochemical pathways affected by [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride are currently unknown . As research progresses, it is expected that the compound’s role in various biochemical pathways will be revealed.

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMYOGFULCPIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)

![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2991207.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2991211.png)

![4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2991216.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)